Cas no 66909-30-6 (2-chloro-5-methyl-pyridine-3-carboxylic acid)

2-Chloro-5-methyl-pyridine-3-carboxylic acid is a versatile heterocyclic compound with a chlorinated pyridine core and a carboxylic acid functional group. Its structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloro and methyl substituents enhance reactivity, enabling selective modifications, while the carboxylic acid group allows for further derivatization. This compound is commonly used in the preparation of active pharmaceutical ingredients (APIs) and specialty chemicals. Its stability under standard conditions and compatibility with various reaction conditions contribute to its utility in research and industrial processes. High purity grades are available to meet stringent requirements for synthetic applications.
2-chloro-5-methyl-pyridine-3-carboxylic acid structure
66909-30-6 structure
Product Name:2-chloro-5-methyl-pyridine-3-carboxylic acid
CAS No:66909-30-6
MF:C7H6ClNO2
MW:171.581040859222
MDL:MFCD07375371
CID:94796
PubChem ID:12387730
Update Time:2025-05-20

2-chloro-5-methyl-pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-methylnicotinic acid
    • 2-CHLORO-5-METHYL-NICOTINIC ACID
    • 2-Chloro-5-methylpyridine-3-carboxylic acid
    • 2-Chloro-5-methylpyridine-3-carboxylicacid
    • HGTOSTXLRLIKCJ-UHFFFAOYSA-N
    • BCP16113
    • AB41816
    • TRA0074508
    • SY107216
    • AB0026161
    • ST2416744
    • AB1005839
    • W7762
    • AM20061774
    • 2-
    • 2-chloro-5-methyl-pyridine-3-carboxylic acid
    • CS-W017642
    • A8998
    • MFCD07375371
    • DS-1020
    • TS-02335
    • Z1198173148
    • SCHEMBL3041660
    • AKOS006287516
    • 2-Chloro-5-methylnicotinic acid, AldrichCPR
    • EN300-127014
    • FT-0681661
    • 3-Pyridinecarboxylic acid, 2-chloro-5-methyl-
    • DTXSID80495834
    • AC-33277
    • 2-Chloro-5-methylnicotinicacid
    • 66909-30-6
    • DB-011280
    • MDL: MFCD07375371
    • Inchi: 1S/C7H6ClNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3H,1H3,(H,10,11)
    • InChI Key: HGTOSTXLRLIKCJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C=C(C)C=N1

Computed Properties

  • Exact Mass: 171.00900
  • Monoisotopic Mass: 171.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.39
  • Melting Point: No data available
  • Boiling Point: 253℃ at 760 mmHg
  • Flash Point: 154.089°C
  • Refractive Index: 1.579
  • PSA: 50.19000
  • LogP: 1.74160

2-chloro-5-methyl-pyridine-3-carboxylic acid Security Information

2-chloro-5-methyl-pyridine-3-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-chloro-5-methyl-pyridine-3-carboxylic acid Production Method

2-chloro-5-methyl-pyridine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:66909-30-6)2-chloro-5-methyl-pyridine-3-carboxylic acid
Order Number:A8998
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:04
Price ($):211.0/703.0
Email:sales@amadischem.com

Additional information on 2-chloro-5-methyl-pyridine-3-carboxylic acid

Introduction to 2-chloro-5-methyl-pyridine-3-carboxylic acid (CAS No. 66909-30-6)

2-chloro-5-methyl-pyridine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 66909-30-6, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyridine derivatives family, characterized by its unique structural and functional properties that make it a valuable building block in the development of various chemical entities.

The molecular structure of 2-chloro-5-methyl-pyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid functional group at the 3-position. This arrangement imparts distinct reactivity patterns, making it a versatile precursor for synthesizing more complex molecules. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring enhances its participation in various chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes.

In recent years, 2-chloro-5-methyl-pyridine-3-carboxylic acid has garnered attention in the pharmaceutical industry due to its role as a key intermediate in the synthesis of bioactive compounds. Its structural motif is frequently incorporated into drug candidates targeting diverse therapeutic areas. For instance, studies have demonstrated its utility in constructing novel inhibitors for enzymes involved in metabolic pathways and inflammatory responses. The carboxylic acid moiety allows for further derivatization into esters, amides, and other pharmacophores, expanding its synthetic potential.

One notable application of 2-chloro-5-methyl-pyridine-3-carboxylic acid is in the development of small-molecule modulators of protein-protein interactions. The pyridine scaffold is known to interact favorably with biological targets such as kinases and transcription factors. Researchers have leveraged this property to design molecules that disrupt aberrant signaling pathways associated with diseases like cancer and autoimmune disorders. The chlorine substituent at the 2-position enhances binding affinity through halogen bonding interactions, a crucial factor in optimizing drug-like properties.

Advances in computational chemistry have further highlighted the importance of 2-chloro-5-methyl-pyridine-3-carboxylic acid as a scaffold for drug discovery. Molecular docking studies have identified its potential as a lead compound for inhibiting targets such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases play pivotal roles in cell proliferation and differentiation, making them attractive therapeutic targets. The structural flexibility offered by the pyridine ring allows for fine-tuning of binding interactions with these proteins, leading to high-affinity inhibitors with improved pharmacokinetic profiles.

The synthesis of 2-chloro-5-methyl-pyridine-3-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include chlorination of pyridine derivatives followed by carboxylation at the desired position. Recent methodologies have focused on improving yields and reducing environmental impact through catalytic processes and green chemistry principles. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce functional groups with high efficiency and selectivity.

In addition to its pharmaceutical applications, 2-chloro-5-methyl-pyridine-3-carboxylic acid finds utility in agrochemical research. Its derivatives have been explored as intermediates for herbicides and fungicides due to their ability to modulate plant growth regulators. The structural features of this compound contribute to its bioactivity against certain pathogens and weeds, offering promising leads for developing next-generation crop protection agents.

The role of 2-chloro-5-methyl-pyridine-3-carboxylic acid in material science is also emerging as an area of interest. Researchers are investigating its incorporation into organic electronic materials such as conductive polymers and light-emitting diodes (LEDs). The electron-deficient nature of the pyridine ring enhances charge transport properties, making it suitable for applications in flexible electronics and optoelectronic devices.

Future directions in the study of 2-chloro-5-methyl-pyridine-3-carboxylic acid include exploring novel synthetic strategies for introducing additional functional groups while maintaining high regioselectivity. Advances in flow chemistry may enable scalable production under mild conditions, reducing waste generation. Furthermore, interdisciplinary approaches combining organic synthesis with bioinformatics could accelerate the discovery of new bioactive derivatives by predicting target interactions computationally.

In conclusion, 2-chloro-5-methyl-pyridine-3-carboxylic acid (CAS No. 66909-30-6) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse chemical modifications, making it an indispensable tool for synthetic chemists and researchers seeking innovative solutions to complex challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66909-30-6)2-chloro-5-methyl-pyridine-3-carboxylic acid
A8998
Purity:99%/99%
Quantity:25g/100g
Price ($):211.0/703.0
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